molecular formula C4H4N2OS B570329 Oxazole-4-carbothioamide CAS No. 118802-31-6

Oxazole-4-carbothioamide

Cat. No. B570329
M. Wt: 128.149
InChI Key: FLQJZCFWXSBVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole-4-carbothioamide (OCT) is a heterocyclic compound belonging to the oxazole family of molecules. It is an important building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. OCT is a versatile and useful molecule due to its ability to form strong hydrogen bonds, its high reactivity and its low toxicity.

Scientific research applications

  • Oxazole derivatives, including those containing the carbothioamide group, have shown significant antimicrobial activity. For instance, a study by Ceylan et al. (2016) explored the synthesis of novel 1,2,4-triazole derivatives containing nalidixic acid skeleton, demonstrating their antimicrobial potential (Ceylan et al., 2016).

  • Oxazoline ligands, closely related to oxazole compounds, have been used as chiral auxiliaries in asymmetric organic syntheses, indicating the versatility of these compounds in chemical synthesis (Gómez et al., 1999).

  • Luo et al. (2012) reported on the synthesis of 2,4-disubstituted oxazoles, highlighting the importance of oxazole structures in natural products and their efficient modular synthesis via gold-catalyzed oxidation strategies (Luo et al., 2012).

  • A comprehensive review by Kakkar & Narasimhan (2019) discussed the therapeutic potentials of oxazole scaffolds, underscoring their value in medical applications due to their broad spectrum of biological activities (Kakkar & Narasimhan, 2019).

  • The synthesis of highly functionalized 4-aminooxazoles via gold-catalyzed intermolecular reactions has been explored, showing the relevance of oxazole motifs in bioactive and functional materials (Gillie et al., 2016).

  • Oxazole derivatives have been studied for their antimycobacterial activity, indicating their potential use in treating infections caused by Mycobacterium species (Zahajská et al., 2004).

  • The kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen have been investigated, highlighting the unique physicochemical properties of oxazole in heterocycle chemistry (Zeinali et al., 2020).

  • Oxazole-based compounds have been identified as promising anticancer agents, with research indicating their ability to interact with different enzymes and receptors, making them significant targets for drug discovery (Chiacchio et al., 2020).

  • The transition-metal-free synthesis of oxazoles has gained attention due to the toxicity and scarcity of some metal-catalyzed reactions, signifying the importance of developing sustainable and efficient methods for oxazole synthesis (Ibrar et al., 2016).

  • Oxazole derivatives have been used in the synthesis of novel inhibitors of alpha-glucosidase, showcasing their potential in developing new classes of therapeutic agents (Özil et al., 2016).

properties

IUPAC Name

1,3-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQJZCFWXSBVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678467
Record name 1,3-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carbothioamide

CAS RN

118802-31-6
Record name 1,3-Oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
AK Lingala, T Mothe, KK Murahari, JR Desireddi… - Chemical Data …, 2022 - Elsevier
… (4-Nitrophenyl)oxazole-4-carbothioamide (5):To a solution of compound 3 (10 g, 78 mol) and 1-iodo-4-nitrobenzene (4) (19.4 g, 78 mol) in toluene (160 mL), Pd(OAc) 2 (875 mg, 3.9 mol…
Number of citations: 1 www.sciencedirect.com
R Manchal, AK Lingala, KK Murahari… - Available at SSRN … - papers.ssrn.com
… The starting material oxazole-4-carbothioamide (3) was reacted with 1-iodo-4-nitrobenzene … compound 2-(4nitrophenyl)oxazole-4-carbothioamide (5). This thiocarboxmide intermediate …
Number of citations: 0 papers.ssrn.com
OV Shablykin, VS Brovarets, BS Drach - Russian Journal of General …, 2007 - Springer
Abstract Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone lead to the formation of a substituted pyrazole residue on C 5 , which enhanced the …
Number of citations: 7 link.springer.com
MI Antczak, Y Zhang, C Wang, J Doran… - Journal of medicinal …, 2017 - ACS Publications
The enzyme 15-prostaglandin dehydrogenase (15-PGDH) catalyzes the first step in the degradation of prostaglandins including PGE2. It is a negative regulator of tissue repair and …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.